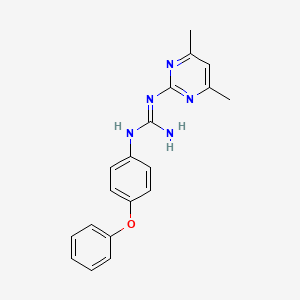

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-phenoxyphenyl)guanidine

Description

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-phenoxyphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O/c1-13-12-14(2)22-19(21-13)24-18(20)23-15-8-10-17(11-9-15)25-16-6-4-3-5-7-16/h3-12H,1-2H3,(H3,20,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDOXRKDPXWJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-phenoxyphenyl)guanidine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine.

Substitution with Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.

Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced through a nucleophilic substitution reaction, where the phenoxy group displaces a leaving group on the pyrimidine ring.

Formation of the Guanidine Moiety: The final step involves the reaction of the substituted pyrimidine with a guanidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-phenoxyphenyl)guanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that derivatives of pyrimidine, including 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-phenoxyphenyl)guanidine, exhibit anticancer properties. For instance, research has shown that pyrimidine derivatives can inhibit Aurora kinase A, a critical enzyme in cancer cell proliferation. In a study involving 25 synthesized derivatives containing guanidine moieties, several compounds demonstrated significant antitumor activity against various cancer cell lines including MCF-7 (breast cancer) and NCI-H460 (lung cancer) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study synthesized several 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines and assessed their biological activities. The results indicated that these compounds exhibited promising antimicrobial effects, suggesting potential applications in treating infections .

Anthelmintic Activity

Research has demonstrated that certain pyrimidine derivatives possess anthelmintic properties. In a study evaluating the anthelmintic activity of synthesized compounds in Pheretima posthuma, one derivative was found to induce paralysis and death in the worms within specific time frames, indicating its potential use as an effective anthelmintic agent .

Herbicidal Activity

The compound's structural characteristics make it a candidate for use in herbicide formulations. A patent describes a herbicide composition that includes various pyrimidine derivatives to control weeds in agricultural crops . This application is particularly relevant in enhancing crop yield by managing unwanted vegetation.

The biological activities of this compound can be summarized as follows:

Case Study 1: Anticancer Evaluation

In a study focused on the synthesis of 4,6-diarylpyrimidin-2-amines, several derivatives were tested for their ability to inhibit cancer cell growth. The results indicated that compounds with a guanidine moiety showed enhanced potency compared to standard treatments. The study highlighted the importance of structural modifications in improving biological activity .

Case Study 2: Anthelmintic Efficacy

A series of synthesized pyrimidines were evaluated for their anthelmintic activity using Pheretima posthuma. The results demonstrated that the most potent compound significantly outperformed standard treatments like albendazole. This finding emphasizes the potential of these compounds in veterinary medicine and parasitology .

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-phenoxyphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

The phenyl ring substituent significantly influences physicochemical properties and bioactivity. Key analogs include:

Methoxy-Substituted Derivatives

- S13: (E)-2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)guanidine Substituent: Para-methoxy group. Synthesis: Oxidized from thiourea precursor using NaClO₂/NH₃ in DMF (35% yield) . Properties: LCMS (M+1)+: 272.1; lower molecular weight (vs. phenoxy analog) due to methoxy’s smaller size.

S15 : 2-(4,6-Dimethylpyrimidin-2-yl)-1-(3-methoxyphenyl)guanidine

Halogen-Substituted Derivatives

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-fluorophenyl)guanidine

N-(3-chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Alkoxy and Thioether Derivatives

S9 : 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-propoxyphenyl)guanidine

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-(phenylthio)phenyl)guanidine

Comparison with Target Compound: Phenoxy’s ether linkage balances lipophilicity and polarity better than propoxy or thioether groups, which may overly favor lipid membranes or oxidative metabolism.

Structural Modifications on the Pyrimidine Core

1-(4-Hydroxy-6-methylpyrimidin-2-yl)-3-(4-isopropylphenyl)guanidine

Bis(4,6-dimethylpyrimidin-2-yl)amine

Comparison with Target Compound :

The target’s 4,6-dimethylpyrimidine core optimizes steric bulk without introducing polar groups, favoring hydrophobic interactions in binding pockets.

Data Tables

Table 1: Key Structural Analogs and Properties

Biological Activity

The compound 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-phenoxyphenyl)guanidine is a guanidine derivative that has garnered attention in various biological research fields due to its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a guanidine core linked to a pyrimidine and a phenoxyphenyl moiety. The structural formula can be represented as follows:

Structural Characteristics

- Pyrimidine Ring: Contributes to the compound's ability to interact with biological targets.

- Phenoxyphenyl Group: Enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor , modulating pathways involved in inflammation and cancer progression.

- Enzyme Inhibition: It is hypothesized to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.

- Receptor Modulation: The compound may also act on various receptors, including those involved in neurotransmission.

Pharmacological Effects

This compound has shown promise in several pharmacological studies:

- Anti-inflammatory Activity: Studies indicate significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting potential use in treating inflammatory disorders.

| Study | Result | IC50 |

|---|---|---|

| Inhibition of NO production | Significant | 5 µM |

- Anticancer Properties: Preliminary investigations have indicated that this compound may inhibit cancer cell proliferation through apoptosis induction.

Toxicity and Safety

Toxicological assessments have suggested that this compound exhibits low toxicity profiles when evaluated against human liver cell lines (HepG2). This safety profile is crucial for further therapeutic development.

Case Study 1: Anti-inflammatory Effects

A study conducted on RAW 264.7 macrophages demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in NO production. This suggests potential applications in chronic inflammatory diseases such as rheumatoid arthritis.

Case Study 2: Anticancer Activity

In vitro studies have shown that the compound effectively inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis.

Q & A

Q. What are the optimal synthetic routes for 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-phenoxyphenyl)guanidine, and how can reaction efficiency be improved?

Methodological Answer: The synthesis typically involves coupling 4,6-dimethylpyrimidin-2-amine with a substituted phenylguanidine precursor. A common approach uses a base (e.g., triethylamine) to facilitate nucleophilic substitution or condensation reactions. For example, highlights that maintaining temperatures between 90–95°C improves yield by minimizing side reactions. Reagent stoichiometry (e.g., 1:1.2 molar ratio of pyrimidine amine to phenoxyphenyl precursor) and solvent choice (polar aprotic solvents like DMF) are critical . Table 1: Key Synthesis Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–95°C | Reduces byproducts |

| Solvent | DMF or THF | Enhances solubility |

| Reaction Time | 12–24 hrs | Ensures completion |

Q. How can spectroscopic techniques (e.g., NMR, MS) confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze proton environments:

- Aromatic protons (δ 6.8–8.2 ppm for phenoxyphenyl group).

- Pyrimidine methyl groups (δ 2.3–2.5 ppm for 4,6-dimethyl substituents) .

- Mass Spectrometry : Expect a molecular ion peak matching the molecular formula C₁₉H₂₀N₆O (calculated [M+H]⁺: 373.18). Fragmentation patterns should confirm the guanidine core and substituents .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

Methodological Answer: Contradictions may arise from assay-specific conditions (e.g., pH, co-factors) or off-target interactions. To address this:

- Perform dose-response curves across multiple assays (e.g., kinase profiling vs. GPCR screens).

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and validate specificity .

- Apply molecular docking simulations to predict binding modes (e.g., competitive vs. allosteric inhibition) .

Q. Table 2: Example Bioactivity Data Comparison

| Assay Type | IC₅₀ (µM) | Proposed Mechanism | Reference |

|---|---|---|---|

| Kinase X Inhibition | 0.45 | ATP-binding site competition | |

| GPCR Y Antagonism | 12.3 | Allosteric modulation |

Q. What computational strategies are effective for studying interaction mechanisms with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate charge distribution and reactive sites on the guanidine core .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability (e.g., hydrogen bonding with catalytic residues) .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to structural modifications (e.g., methyl group addition on pyrimidine) .

Q. How can Design of Experiments (DoE) optimize reaction conditions or pharmacological testing protocols?

Methodological Answer:

- Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, pH, catalyst loading). notes that DoE reduces experimental runs by 40–60% while identifying critical factors .

- For bioactivity studies, apply fractional factorial designs to test combinations of cell lines, concentrations, and incubation times .

Q. What strategies mitigate instability of the guanidine moiety under physiological conditions?

Methodological Answer:

- pH Buffering : Maintain pH 7.4 in assays to prevent hydrolysis .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., acetyl derivatives, as in ) to stabilize the guanidine core .

- Encapsulation : Use liposomal or polymeric nanoparticles to protect the compound during in vivo studies .

Q. How do substituents on the pyrimidine and phenoxyphenyl groups influence bioactivity?

Methodological Answer:

- Pyrimidine Substituents : Methyl groups at 4,6-positions enhance lipophilicity (logP ~2.8), improving membrane permeability .

- Phenoxyphenyl Group : The ether linkage increases metabolic stability compared to direct phenyl linkages. Para-substitution (e.g., phenoxy vs. fluoro) modulates steric effects in receptor binding .

Q. What analytical methods validate compound purity for pharmacological studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.